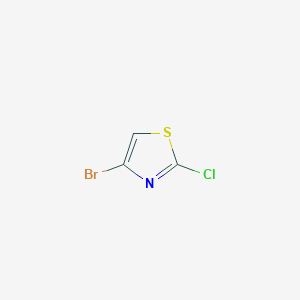

4-Bromo-2-chlorothiazole

Overview

Description

4-Bromo-2-chlorothiazole is a heterocyclic organic compound with the molecular formula C3HBrClNS. It is a thiazole derivative containing two halogen atoms, bromine and chlorine. This compound is used as a key intermediate in the synthesis of various compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and dyes.

Preparation Methods

The synthesis of 4-Bromo-2-chlorothiazole typically involves the reaction of 4-bromo-2-nitrothiazole with phosphorus trichloride. The reaction conditions include:

Reagents: 4-bromo-2-nitrothiazole, phosphorus trichloride

Conditions: The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

4-Bromo-2-chlorothiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents.

Major products formed from these reactions include derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

4-Bromo-2-chlorothiazole is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for further functionalization, making it a valuable building block in organic synthesis.

Synthetic Routes:

The synthesis typically involves the reaction of 4-bromo-2-nitrothiazole with phosphorus trichloride under controlled conditions. This reaction facilitates the introduction of halogen atoms at specific positions on the thiazole ring, which is crucial for developing derivatives with targeted biological activities.

Anticancer Properties:

Research indicates that this compound exhibits notable anticancer activity. For instance, it has been shown to inhibit growth in various cancer cell lines, including HT29 (colon cancer) and MCF-7 (breast cancer). One study reported an IC50 value of 5.71 µM for a thiazole-pyridine hybrid derived from this compound, which outperformed standard chemotherapeutics like 5-fluorouracil .

Antibacterial and Antifungal Effects:

The compound also demonstrates antibacterial and antifungal properties. A series of thiazole derivatives synthesized from this compound were evaluated for their antimicrobial efficacy against a range of pathogens. Some derivatives showed superior activity compared to standard antibiotics, indicating potential for developing new antimicrobial agents .

Medicinal Applications

Nonsteroidal Anti-inflammatory Drugs (NSAIDs):

this compound is a key intermediate in the synthesis of NSAIDs. Its derivatives have been explored for their anti-inflammatory effects, contributing to the development of safer and more effective pain relief medications .

Acetylcholinesterase Inhibitors:

Recent studies have highlighted the potential of thiazole derivatives as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer’s disease. Compounds based on this compound showed promising inhibitory activity, suggesting their use in therapeutic applications for cognitive disorders .

Agrochemical Applications

The compound is also utilized in the production of agrochemicals. Its derivatives are being investigated for their efficacy as pesticides and herbicides due to their ability to disrupt biological processes in target organisms .

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemical Synthesis | Intermediate in organic synthesis | Key building block for complex molecules |

| Biological Activity | Anticancer agents | IC50 values as low as 5.71 µM against cancer cell lines |

| Antibacterial agents | Superior activity compared to standard antibiotics | |

| Medicinal Applications | NSAIDs | Important precursor in pain relief medications |

| Acetylcholinesterase inhibitors | Promising candidates for Alzheimer's treatment | |

| Agrochemical Applications | Pesticides and herbicides | Disruption of biological processes in pests |

Case Studies

-

Anticancer Study:

A study evaluated various thiazole derivatives synthesized from this compound against multiple cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity, leading to further investigations into structure-activity relationships (SAR) to optimize efficacy . -

Antimicrobial Research:

A series of experiments tested new thiazole derivatives against common bacterial strains. The findings revealed that some compounds exhibited remarkable antibacterial properties, suggesting their potential as new therapeutic agents against resistant bacterial infections . -

Alzheimer’s Disease Research:

The design and synthesis of coumarin-thiazole hybrids demonstrated effective inhibition of acetylcholinesterase activity, indicating a novel approach to treating cognitive decline associated with Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorothiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities, such as anticancer and antibacterial effects, are attributed to its ability to interfere with cellular processes and enzyme functions. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

4-Bromo-2-chlorothiazole can be compared with other similar compounds, such as:

- 3-Bromo-4-chloropyridine

- 1-(2-Bromoethyl)-4-chloro-1H-pyrazole

- 4-Bromo-2-chlorobenzaldehyde

- 4-Bromo-3-chlorophenol

- 1-Bromo-4-(bromomethyl)-2-chlorobenzene

These compounds share similar structural features, such as the presence of bromine and chlorine atoms, but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its thiazole ring structure, which imparts distinct chemical reactivity and biological activity.

Biological Activity

4-Bromo-2-chlorothiazole is a heterocyclic compound that has garnered attention in various fields due to its significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on a thiazole ring. Its molecular formula is C_3H_2BrClN_2S, with a molecular weight of approximately 201.48 g/mol. The compound's structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For instance, a study reported that certain thiazole derivatives exhibited potent antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer . The mechanism is believed to involve the inhibition of key cellular pathways that regulate cell growth and survival.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 12.5 | |

| This compound-Derivative A | MCF7 | 8.0 | |

| This compound-Derivative B | A549 | 10.0 |

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans.. The underlying mechanism involves disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 25 | |

| S. aureus | 15 | |

| C. albicans | 30 |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. For anticancer effects, it may inhibit enzymes involved in cell cycle regulation or induce apoptosis through mitochondrial pathways. In the case of antibacterial activity, the compound likely disrupts essential bacterial processes such as protein synthesis or cell wall formation.

Case Studies

- In Vitro Studies on Cancer Cells : A study evaluated various thiazole derivatives, including this compound, against different cancer cell lines. Results indicated that modifications to the thiazole ring significantly enhanced anticancer potency, with some derivatives showing IC50 values in the nanomolar range .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiazole derivatives against multi-drug resistant strains. The study found that certain compounds derived from this compound had superior activity compared to conventional antibiotics, suggesting potential for development as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Bromo-2-chlorothiazole to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful adjustment of reaction parameters. For example, prolonged reflux times (e.g., 18 hours in DMSO) and controlled cooling rates after distillation can enhance crystallinity and purity . Recrystallization using water-ethanol mixtures (as demonstrated for analogous thiazole derivatives) improves yield, though solvent ratios must be tailored to the compound’s solubility profile. Monitoring reaction progress via TLC or HPLC ensures minimal side-product formation.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify halogen substituents and confirm regiochemistry via coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 216.46 g/mol for related bromo-chloro derivatives) .

- Melting Point Analysis : Compare observed values (e.g., 67–68°C for 4-bromo-2-chlorobenzonitrile) to literature data to assess purity .

- XRD : Single-crystal X-ray diffraction (using SHELXL or SHELXT ) resolves structural ambiguities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as halogenated thiazoles may release toxic vapors .

- Store at 0–6°C if stability data indicate thermal sensitivity .

- Neutralize waste with appropriate reagents (e.g., sodium bicarbonate) before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Dose-Response Reproducibility : Conduct assays in triplicate across multiple cell lines to rule out cell-specific effects.

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain inconsistent in vivo/in vitro results .

- Structural Confirmation : Re-analyze derivatives via XRD to verify that observed activity corresponds to the intended structure .

Q. What advanced crystallographic methods are recommended for determining the crystal structure of this compound complexes?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy rates, leveraging Fourier maps to resolve disordered halogen atoms .

- Validation : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement and confirm structural accuracy .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate bond dissociation energies (BDEs) for bromine and chlorine substituents.

- Docking Studies : Simulate interactions with catalytic palladium complexes to predict regioselectivity in Suzuki-Miyaura couplings .

- Solvent Effects : Use COSMO-RS models to assess solvent polarity’s impact on reaction pathways .

Q. Data Conflict Resolution and Best Practices

Q. How should researchers address discrepancies in spectral data (e.g., NMR vs. MS) for this compound derivatives?

Methodological Answer:

- Multi-Technique Validation : Cross-validate using F NMR (if applicable) or IR spectroscopy to confirm functional groups.

- Isotopic Purity Check : Use elemental analysis to rule out halogen exchange or isotopic interference .

- Collaborative Reanalysis : Share raw data with independent labs to identify instrumentation biases .

Q. What strategies mitigate challenges in synthesizing this compound derivatives with high regioselectivity?

Methodological Answer:

- Directed Metalation : Use lithiation (e.g., 4-bromo-2-lithiothiazole ) to direct electrophilic chlorination.

- Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl) to prevent undesired substitutions .

- Kinetic Control : Optimize reaction temperature and time to favor the thermodynamically less stable but desired regioisomer .

Properties

IUPAC Name |

4-bromo-2-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrClNS/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMBHCWTANPPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470800 | |

| Record name | 4-Bromo-2-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92977-45-2 | |

| Record name | 4-Bromo-2-chlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92977-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.